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Smart1

PROTAC Smurf1 Degradation Potency

SMART1 (Smurf1-antagonizing repressor of tumor is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule that functions as a highly selective, CRBN-dependent degrader of the E3 ubiquitin ligase Smurf1. It comprises a Smurf1-targeting ligand, a linker, and a cereblon (CRBN) E3 ligase recruiting moiety, which together hijack the ubiquitin-proteasome system to induce potent and specific degradation of Smurf1 rather than merely inhibiting its enzymatic activity.

Molecular Formula C40H35N9O7
Molecular Weight 753.8 g/mol
Cat. No. B15607054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmart1
Molecular FormulaC40H35N9O7
Molecular Weight753.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H35N9O7/c1-41-37(52)30-20-28(16-17-42-30)56-27-12-10-26(11-13-27)48-22-31(45-46-48)23-5-2-7-25(19-23)43-36(51)24-6-4-18-47(21-24)32-9-3-8-29-35(32)40(55)49(39(29)54)33-14-15-34(50)44-38(33)53/h2-3,5,7-13,16-17,19-20,22,24,33H,4,6,14-15,18,21H2,1H3,(H,41,52)(H,43,51)(H,44,50,53)
InChIKeyCQJYPEKOZYDEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SMART1 Chemical Properties and Mechanism of Action: A CRBN-Dependent Smurf1 PROTAC Degrader


SMART1 (Smurf1-antagonizing repressor of tumor 1) is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule that functions as a highly selective, CRBN-dependent degrader of the E3 ubiquitin ligase Smurf1 [1]. It comprises a Smurf1-targeting ligand, a linker, and a cereblon (CRBN) E3 ligase recruiting moiety, which together hijack the ubiquitin-proteasome system to induce potent and specific degradation of Smurf1 rather than merely inhibiting its enzymatic activity . The compound exhibits a molecular formula of C40H35N9O7 and a molecular weight of 753.76 g/mol .

Why Generic Smurf1 Inhibitors Cannot Substitute for SMART1: Mechanistic and Selectivity Advantages of Targeted Protein Degradation


Generic Smurf1 inhibitors, such as Smurf1-IN-A01 or HS-152, act via occupancy-driven pharmacology, merely blocking the catalytic activity of the E3 ligase [1]. In contrast, SMART1 operates through an event-driven PROTAC mechanism, which leads to the complete and catalytic elimination of the entire Smurf1 protein, thereby ablating both its enzymatic and scaffolding functions [2]. This fundamental mechanistic difference translates into a significantly enhanced potency (DC50 in the low nanomolar range) and a superior selectivity profile, as evidenced by its inability to degrade the closely related homolog Smurf2 . Furthermore, the event-driven nature of PROTACs like SMART1 often results in a more sustained pharmacodynamic effect and can overcome resistance mechanisms that limit the efficacy of traditional inhibitors [2].

SMART1 Quantitative Differentiation: Comparative Data on Potency, Selectivity, and In Vivo Efficacy


Superior Degradation Potency of SMART1 Compared to Smurf1 Inhibition by Small Molecules

SMART1 exhibits a DC50 (concentration for 50% degradation) of 1-5 nM in HT29 and PANC-1 cells, achieving a maximum degradation (Dmax) of 86% . In contrast, the small molecule inhibitor HS-152 shows an IC50 of 3.2 µM for blocking Smurf1-mediated RHOB degradation, a value that is approximately three orders of magnitude higher . This indicates that SMART1's degradation-based mechanism provides a substantially more potent intervention.

PROTAC Smurf1 Degradation Potency

Enhanced Selectivity of SMART1 for Smurf1 Over the Homologous E3 Ligase Smurf2

SMART1 demonstrates high target selectivity. It binds to the HECT domain of Smurf1 with a KD value of 500 nM, while showing no detectable binding to the closely related E3 ligase Smurf2 . This contrasts with many small molecule inhibitors, such as Smurf1-IN-A01, where off-target effects on homologous proteins are not as well characterized or may be more pronounced [1].

PROTAC Smurf1 Selectivity E3 Ligase

In Vivo Efficacy: SMART1 Suppresses Tumor Growth in KRAS-Mutant Colorectal Cancer Xenografts

In a KRAS-mutant colorectal cancer (CRC) xenograft model, SMART1 administered at 50 and 100 mg/kg daily for two weeks resulted in significant tumor growth inhibition . This in vivo activity is a direct consequence of its potent and selective degradation of Smurf1, leading to the blockade of the PDK1-Akt signaling pathway [1]. While some small molecule Smurf1 inhibitors have shown promise, comparable in vivo efficacy data in aggressive KRAS-mutant CRC models are not readily available for these compounds [2].

In Vivo Xenograft Colorectal Cancer KRAS

Optimal Use Cases for SMART1: From Fundamental Research to Preclinical Drug Development


Investigating the Role of Smurf1 in KRAS-Driven Colorectal Cancer Signaling

Researchers studying the PDK1-Akt signaling axis in KRAS-mutant colorectal cancer can utilize SMART1 to achieve potent and selective Smurf1 degradation. This allows for the specific interrogation of Smurf1's role in PDK1 neddylation and Akt phosphorylation without the confounding effects of inhibiting other E3 ligases . The robust in vivo efficacy of SMART1 in xenograft models makes it an ideal tool for validating Smurf1 as a therapeutic target in this context [1].

Elucidating the Scaffolding vs. Enzymatic Functions of the Smurf1 E3 Ligase

Unlike traditional small molecule inhibitors that only block enzymatic activity, SMART1's degradation mechanism eliminates the entire Smurf1 protein. This unique feature enables scientists to dissect the scaffolding functions of Smurf1 that are independent of its catalytic E3 ligase activity, providing a deeper understanding of its biological roles in processes like cell migration and tumorigenesis [2].

Evaluating Combination Therapies with PDK1 Inhibitors in Preclinical Models

SMART1 has been shown to synergize with the PDK1 inhibitor AR12 (OSU-03012) in preclinical models of KRAS-mutant CRC . This establishes SMART1 as a critical component in combination therapy studies aimed at more effectively blocking the PI3K-Akt pathway, a common yet challenging target in cancer research. Its potent and sustained degradation effect may enhance the efficacy of co-administered kinase inhibitors [1].

Profiling the Ubiquitination Landscape and Downstream Effects of Smurf1 Loss

For proteomics and systems biology researchers, SMART1 offers a powerful tool for acute and specific depletion of Smurf1. This enables detailed time-course studies to profile changes in the ubiquitination landscape, identify novel Smurf1 substrates, and map the downstream signaling consequences of Smurf1 loss at a global level, offering insights that are difficult to achieve with less potent or selective inhibitors [2].

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